4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C8H4ClF3N2S. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with a chloro group at the 4-position and a trifluoroethyl group at the 6-position. It is a solid at room temperature and is known for its high purity and stability under specific storage conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine typically involves the reaction of appropriate thieno[3,2-d]pyrimidine precursors with chlorinating and trifluoroethylating agents. One common method includes the use of 2,4-dichlorothieno[3,2-d]pyrimidine as a starting material, which undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-efficiency. The process often includes steps such as purification through recrystallization and quality control to ensure the desired purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Addition Reactions: The trifluoroethyl group can engage in addition reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted thieno[3,2-d]pyrimidines with various functional groups replacing the chloro group.
- Oxidized or reduced derivatives depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine
- 4-Chloro-6-propylthieno[3,2-d]pyrimidine
- 4-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C8H4ClF3N2S |
---|---|
Molekulargewicht |
252.64 g/mol |
IUPAC-Name |
4-chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H4ClF3N2S/c9-7-6-5(13-3-14-7)1-4(15-6)2-8(10,11)12/h1,3H,2H2 |
InChI-Schlüssel |
UJHGYNALVAJKJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1N=CN=C2Cl)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.